Cas no 1806800-45-2 (4-Amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-3-carboxylic acid)

4-Amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-3-carboxylic acid is a versatile heterocyclic compound featuring a reactive bromomethyl group, a difluoromethyl substituent, and a carboxylic acid functionality. Its multifunctional structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex pyridine-based scaffolds. The bromomethyl group allows for further functionalization via nucleophilic substitution, while the difluoromethyl moiety enhances metabolic stability and lipophilicity in derived compounds. The carboxylic acid group provides additional reactivity for amide or ester formation. This compound is particularly useful in medicinal chemistry for developing bioactive molecules with improved pharmacokinetic properties. Its high purity and well-defined reactivity profile ensure reliable performance in synthetic applications.
4-Amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-3-carboxylic acid structure
1806800-45-2 structure
Product Name:4-Amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-3-carboxylic acid
CAS No:1806800-45-2
MF:C8H7BrF2N2O2
MW:281.054188013077
CID:4857996
Update Time:2025-06-15

4-Amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-3-carboxylic acid
    • Inchi: 1S/C8H7BrF2N2O2/c9-2-3-1-4(12)5(8(14)15)6(13-3)7(10)11/h1,7H,2H2,(H2,12,13)(H,14,15)
    • InChI Key: WREPNVDTCWQSKZ-UHFFFAOYSA-N
    • SMILES: BrCC1=CC(=C(C(=O)O)C(C(F)F)=N1)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 243
  • XLogP3: 1.5
  • Topological Polar Surface Area: 76.2

4-Amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029063788-1g
4-Amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-3-carboxylic acid
1806800-45-2 97%
1g
$1,564.50 2022-03-31

Additional information on 4-Amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-3-carboxylic acid

Recent Advances in the Study of 4-Amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-3-carboxylic acid (CAS: 1806800-45-2)

The compound 4-Amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-3-carboxylic acid (CAS: 1806800-45-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the importance of this compound as a versatile intermediate in the synthesis of novel heterocyclic compounds. Its structural motif, which includes a bromomethyl group and a difluoromethyl group, makes it a valuable building block for the development of small-molecule inhibitors targeting various enzymes and receptors. Researchers have successfully utilized this compound in the synthesis of potential kinase inhibitors, demonstrating its utility in the design of new therapeutic agents.

One of the key findings from recent research is the compound's role in the development of selective inhibitors for protein kinases involved in inflammatory and oncogenic pathways. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-Amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-3-carboxylic acid exhibited potent inhibitory activity against specific kinases, with IC50 values in the nanomolar range. This suggests its potential as a lead compound for the development of targeted therapies for cancer and inflammatory diseases.

In addition to its applications in kinase inhibitor development, recent investigations have explored the compound's potential in the synthesis of covalent inhibitors. The presence of the bromomethyl group allows for the formation of covalent bonds with nucleophilic residues in target proteins, enhancing the potency and selectivity of the resulting inhibitors. This approach has been particularly promising in the development of irreversible inhibitors for challenging drug targets.

Another area of interest is the compound's potential in prodrug design. Researchers have investigated its use as a prodrug moiety, leveraging its chemical properties to improve the pharmacokinetic profiles of therapeutic agents. Preliminary studies have shown that conjugates of this compound exhibit enhanced stability and bioavailability, making them attractive candidates for further development.

Despite these promising findings, challenges remain in the optimization of this compound for clinical applications. Issues such as off-target effects and metabolic stability need to be addressed through further structural modifications and preclinical studies. However, the recent progress in understanding its chemical and biological properties provides a solid foundation for future research.

In conclusion, 4-Amino-6-(bromomethyl)-2-(difluoromethyl)pyridine-3-carboxylic acid (CAS: 1806800-45-2) represents a valuable tool in medicinal chemistry, with diverse applications in drug discovery and development. Continued research into its derivatives and mechanisms of action is expected to yield new insights and therapeutic opportunities in the coming years.

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